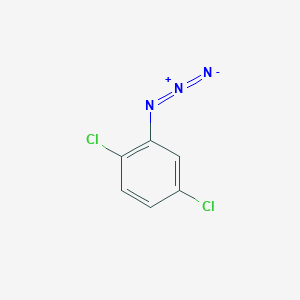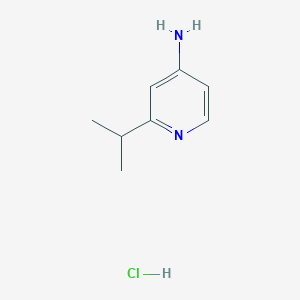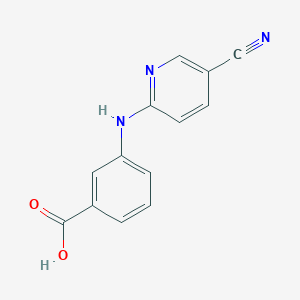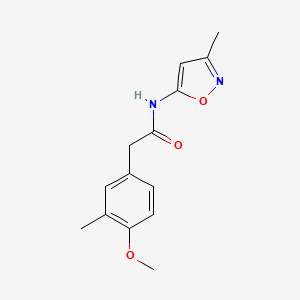![molecular formula C11H17NO2S B2633026 Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate CAS No. 2248298-36-2](/img/structure/B2633026.png)
Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate, also known as TAT, is a novel compound that has gained significant attention in scientific research due to its potential application in various fields. TAT is a thiophene derivative that contains an amino group, making it a promising candidate for various biological applications.
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate is not fully understood, but studies have suggested that it induces cell death in cancer cells through the activation of caspases, which are enzymes that play a critical role in the apoptotic pathway. Additionally, this compound has been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. Additionally, this compound has been shown to possess good solubility in both water and organic solvents, making it a versatile compound that can be used in a variety of applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate is its relatively simple synthesis method, which allows for easy scale-up and production. Additionally, this compound exhibits good solubility in both water and organic solvents, making it a versatile compound that can be used in a variety of applications. However, one limitation of this compound is its relatively low purity, which can affect its performance in certain applications.
Direcciones Futuras
There are several future directions for the study of Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate. One potential area of research is the development of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential application in organic electronics. Finally, the synthesis method of this compound can be further optimized to improve its purity and yield.
Métodos De Síntesis
The synthesis of Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate involves the reaction of tert-butyl 2-bromoacetate with 5-(aminomethyl)thiophene-2-carbaldehyde in the presence of a base. The reaction yields this compound as a white solid with a purity of over 95%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate has been extensively studied for its potential application in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies indicating that it induces cell death in various cancer cell lines. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In materials science, this compound has been investigated for its potential application in organic electronics, specifically as a hole-transporting material in organic solar cells. Studies have shown that this compound exhibits high hole mobility and good thermal stability, making it a promising candidate for use in organic solar cells.
Propiedades
IUPAC Name |
tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-11(2,3)14-10(13)6-8-4-5-9(7-12)15-8/h4-5H,6-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTQRDVUNXURQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(S1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

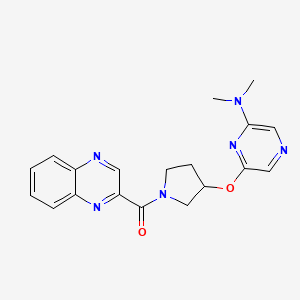
![2-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2632946.png)
![5-methyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2632948.png)
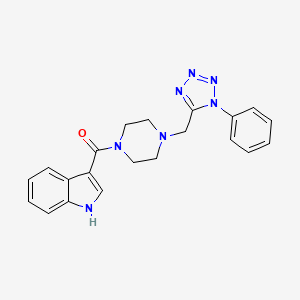
![N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2632952.png)

![2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid](/img/structure/B2632954.png)
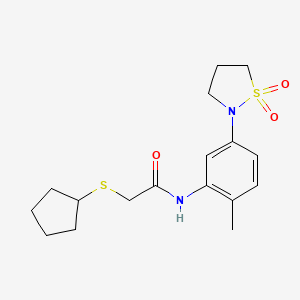
![4-Methoxy-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2632957.png)
![2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-5-methylbenzene-1-sulfonamide](/img/structure/B2632959.png)
